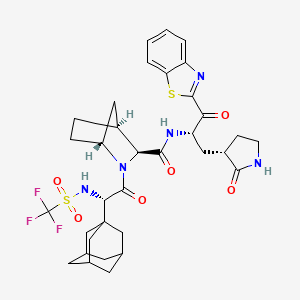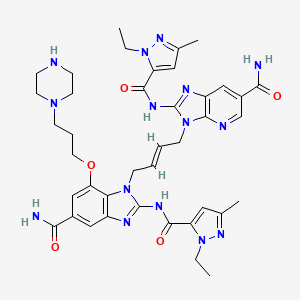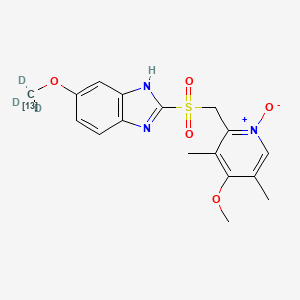
Antifungal agent 61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 61 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that cause systemic infections, which can be life-threatening if not treated promptly.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 61 typically involves multiple steps, starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups that enhance antifungal activity, often through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include:
Bulk synthesis: Using high-capacity reactors to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization.
Quality control: Conducting rigorous testing to ensure the compound meets all regulatory standards.
化学反応の分析
Types of Reactions: Antifungal Agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antifungal properties.
Reduction: Used to alter specific functional groups, making the compound more effective against certain fungi.
Substitution: Commonly used to introduce new functional groups that improve the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The primary product of these reactions is the modified this compound, which exhibits enhanced antifungal activity. By-products are typically removed during the purification process.
科学的研究の応用
Antifungal Agent 61 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research on fungal biology and pathogenesis.
Medicine: Investigated for its potential to treat systemic fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal diseases.
作用機序
Antifungal Agent 61 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungals, but this compound has unique structural features that enhance its binding affinity and specificity.
類似化合物との比較
Amphotericin B: Another polyene antifungal with a similar mechanism of action but higher toxicity.
Nystatin: Used primarily for topical applications due to its toxicity when administered systemically.
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis rather than binding to it.
Uniqueness: Antifungal Agent 61 stands out due to its broad-spectrum activity and lower toxicity compared to other polyenes. Its unique structural features allow for more effective binding to ergosterol, making it a potent antifungal agent with fewer side effects.
特性
分子式 |
C20H16O2S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
5-(1-benzothiophen-2-yl)-3-methylidene-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C20H16O2S/c1-12-7-9-14(10-8-12)18-13(2)20(21)22-19(18)17-11-15-5-3-4-6-16(15)23-17/h3-11,18-19H,2H2,1H3 |
InChIキー |
UPNMURGBDVPTOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(OC(=O)C2=C)C3=CC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



furan-6-yl] nitrate](/img/structure/B12391928.png)






![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
